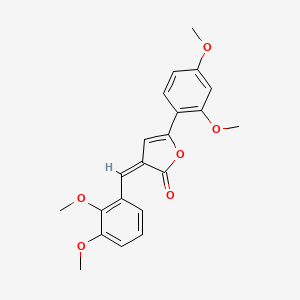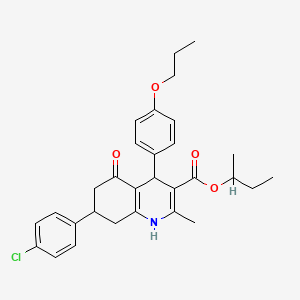
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of benzodioxine derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By blocking the activity of this receptor, N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the release of dopamine and other neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and physiological effects:
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the attenuation of drug-seeking behavior. These effects make N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide a promising tool for studying the neurobiological basis of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments, including its high purity and selectivity for the dopamine D3 receptor. However, its limited solubility in water and potential toxicity at high doses are important limitations that should be taken into consideration.
Orientations Futures
There are several future directions for research on N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, the use of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs and behavioral interventions may provide new insights into the neurobiological mechanisms underlying complex behaviors.
Méthodes De Synthèse
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with 3,4-methylenedioxybenzaldehyde, followed by reduction and amidation reactions. The synthesis of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a promising tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-4-2-3-5-13(11)17-16(18)12-6-7-14-15(10-12)20-9-8-19-14/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMMEOYSGYORLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57257543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)



![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)
![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)
